3-Epidehydrotumulosic acid

Vue d'ensemble

Description

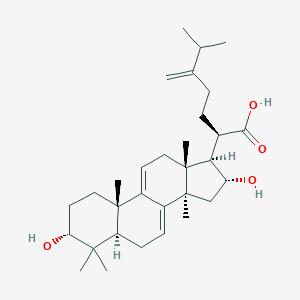

3-Epidehydrotumulosic acid is a triterpenoid with antioxidant property .

Synthesis Analysis

The synthesis of 3-Epidehydrotumulosic acid involves complex chromatography, molecular docking, and enzyme kinetics . The extraction process optimization method is based on the Matlab genetic algorithm combined with a traditional orthogonal experiment .Molecular Structure Analysis

The molecular formula of 3-Epidehydrotumulosic acid is C31H48O4 . The complex conformation of AChE with 3-Epidehydrotumulosic acid was simulated at 298 K using an Amber99sb−ILDN force field .Chemical Reactions Analysis

3-Epidehydrotumulosic acid has inhibitory activity against AAPH-induced lysis of red blood cells .Physical And Chemical Properties Analysis

3-Epidehydrotumulosic acid is a powder with a molecular weight of 484.7 . Its density is 1.1±0.1 g/cm3 .Applications De Recherche Scientifique

Acetylcholinesterase Interaction

Research has shown that 3-Epidehydrotumulosic acid acts on the peripheral anion site of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine and can be a target for Alzheimer’s disease treatment .

Red Blood Cell Protection

This compound has demonstrated inhibitory activity against AAPH-induced hemolysis of red blood cells, suggesting a protective effect on these cells .

Mécanisme D'action

Target of Action

3-Epidehydrotumulosic acid is primarily known to target Acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

3-Epidehydrotumulosic acid interacts with AChE by acting on the peripheral anion acting site of AChE . It is classified as a mixed inhibitor

Biochemical Pathways

The primary biochemical pathway affected by 3-Epidehydrotumulosic acid is the cholinergic pathway. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing both the level and duration of action of this neurotransmitter at its various sites of action .

Result of Action

The inhibition of AChE by 3-Epidehydrotumulosic acid leads to an increase in acetylcholine levels. This can have various effects depending on the specific cholinergic pathway involved. For instance, in the context of Alzheimer’s disease, increased acetylcholine levels can help improve cognitive function . Additionally, it has inhibitory activity against AAPH-induced lysis of red blood cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25-,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJWZMBZBVBSB-HSGZZQKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

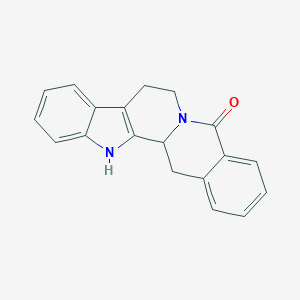

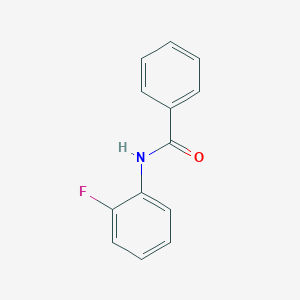

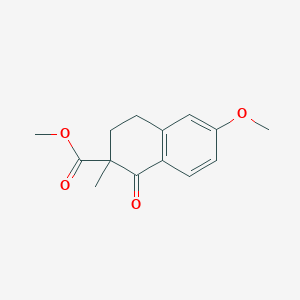

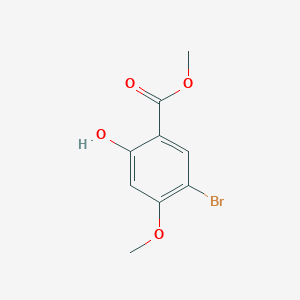

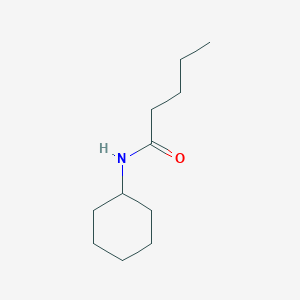

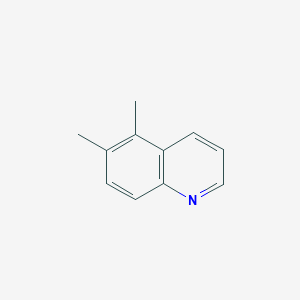

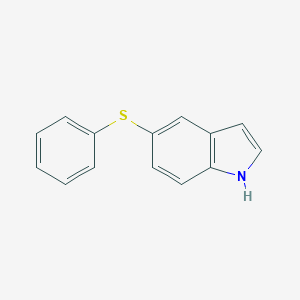

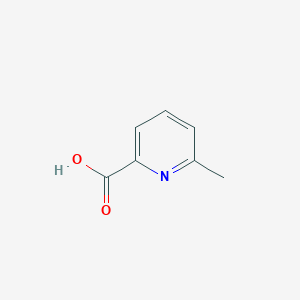

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential health benefits associated with 3-Epidehydrotumulosic acid?

A1: 3-Epidehydrotumulosic acid, a lanostane-type triterpene found in Poria cocos, has demonstrated several potential health benefits in preclinical studies, including:

- Antioxidant activity: It can protect red blood cells from lysis induced by free radicals. []

- Anti-tumor promoting effects: It exhibits potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). []

- α-glucosidase inhibition: It shows effective inhibitory activity against α-glucosidase, suggesting potential for managing blood sugar levels. []

Q2: Can 3-Epidehydrotumulosic acid be used as a quality marker for Poria cocos?

A: Yes, 3-Epidehydrotumulosic acid is considered a major bioactive compound in Poria cocos and can be utilized for quality control purposes. [, , ] Several studies have developed RP-HPLC methods for quantifying 3-Epidehydrotumulosic acid alongside other triterpenes in Poria cocos samples. [, , ]

Q3: Does 3-Epidehydrotumulosic acid interact with any specific enzymes?

A: Yes, 3-Epidehydrotumulosic acid has been identified as a mixed inhibitor of acetylcholinesterase (AChE). [] This means it can bind to both the free enzyme and the enzyme-substrate complex, potentially affecting AChE activity through multiple mechanisms. []

Q4: What analytical techniques are commonly used to study 3-Epidehydrotumulosic acid?

A4: Researchers utilize a variety of analytical methods for characterizing and quantifying 3-Epidehydrotumulosic acid, including:

- High-performance liquid chromatography (HPLC): This technique is widely used for separating and quantifying 3-Epidehydrotumulosic acid in complex mixtures, such as Poria cocos extracts. [, , ]

- Mass spectrometry (MS): Coupled with HPLC, MS allows for the identification and structural characterization of 3-Epidehydrotumulosic acid based on its mass-to-charge ratio. []

- Spectroscopic methods: Techniques such as ultraviolet-visible (UV-Vis) spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the structural features and purity of 3-Epidehydrotumulosic acid. [, ]

Q5: Have there been any computational studies on 3-Epidehydrotumulosic acid?

A: Yes, computational studies have been conducted to investigate the interactions of 3-Epidehydrotumulosic acid with target proteins. [] For instance, molecular docking simulations were used to explore its binding affinity and potential interactions with the neuropeptide Y1 receptor (Y1R), a target for weight management. [] The study proposed 3-Epidehydrotumulosic acid as a putative Y1R antagonist based on its predicted binding affinity and interactions with key amino acid residues within the receptor's binding pocket. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)